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Introduction

Mating Factor α (alpha-factor) is a 13-amino acid peptide pheromone (WHWLQLKPGQPMY)

secreted by haploid Saccharomyces cerevisiae cells of the MATα mating type.[1][2] It plays a

crucial role in the yeast mating process by binding to a specific G-protein-coupled receptor

(GPCR), Ste2p, on the surface of MATa cells.[1][3][4] This interaction triggers a well-defined

intracellular signaling cascade that results in G1 cell cycle arrest, transcriptional induction of

mating-specific genes, and morphological changes (formation of a "shmoo" projection) in

preparation for cell fusion.[5][6][7][8]

Due to its potent and specific biological activity, Mating Factor α is a widely used tool in cell

biology research, particularly for synchronizing yeast cultures in the G1 phase for cell cycle

studies.[3][8][9]

A Note on Fmoc-Mating Factor α:

It is important to clarify the distinction between Mating Factor α and Fmoc-Mating Factor α. The

"Fmoc" (Fluorenylmethyloxycarbonyl) group is a chemical protecting group used during solid-

phase peptide synthesis. Fmoc-Mating Factor α is therefore an intermediate in the chemical

synthesis of the final, biologically active peptide. For experimental applications in cell culture,

the Fmoc group is removed to yield the active Mating Factor α. Direct application of the Fmoc-

protected version in cell culture is not a standard procedure, as the bulky Fmoc group would
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likely hinder or block the peptide's ability to bind to its receptor. All protocols and applications

described herein refer to the active, deprotected Mating Factor α peptide.

Primary Application: G1 Cell Cycle Arrest and
Synchronization
The most common experimental application of Mating Factor α is to synchronize MATa yeast

cell cultures. By arresting cells in the G1 phase, researchers can study cell cycle-dependent

processes in a controlled, homogenous population.[3][8][9]

Quantitative Data Summary
The effective concentration and incubation time for Mating Factor α can vary depending on the

yeast strain, particularly the presence or absence of the BAR1 gene. The BAR1 gene encodes

a protease that degrades Mating Factor α.[9] Strains with a bar1 deletion (bar1Δ) are

significantly more sensitive.[5][9]

Parameter
BAR1 Wild-Type
Strain

bar1Δ Deletion
Strain

Reference

Working

Concentration
~100 µM ~5 µM [2][5][7]

Alternative

Concentration
Not specified 50 ng/mL [9]

Incubation Time for

Arrest
90 - 180 minutes 90 - 120 minutes [9]

Storage (Stock

Solution)

-20°C (short term, <6

months)

-20°C (short term, <6

months)
[5]

Storage (Long Term) -70°C -70°C [5]

Experimental Protocols
Protocol 1: Synchronization of Yeast Cells in G1 Phase
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This protocol describes the synchronization of a MATa bar1Δ yeast strain using Mating Factor

α.

Materials:

S. cerevisiae MATa bar1Δ strain

YPD liquid medium (1% yeast extract, 2% peptone, 2% D-glucose)

Mating Factor α stock solution (e.g., 1 mg/mL in ethanol or 10 mM in sodium acetate)[7][9]

Spectrophotometer

Microscope

Shaking incubator set to 30°C

Procedure:

Prepare Starter Culture: Inoculate 5 mL of YPD medium with a single colony of the MATa

bar1Δ strain. Grow overnight in a shaking incubator at 30°C.

Dilute Culture: The next morning, dilute the overnight culture into a larger volume of fresh,

pre-warmed YPD to an optical density at 600 nm (OD₆₀₀) of ~0.1-0.2.

Grow to Early Log Phase: Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of

0.4-0.6 (early logarithmic phase).

Add Mating Factor α: Add Mating Factor α to the culture to a final concentration of ~5 µM (for

bar1Δ strains).[5][7]

Incubate for Arrest: Continue to incubate the culture at 30°C with shaking for 90-120

minutes.[9]

Verify Arrest: After incubation, take a small aliquot of the culture and examine it under a

microscope (40x magnification). A successful arrest is indicated by >95% of cells appearing

as unbudded with a characteristic "shmoo" morphology.[9]
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Proceed with Experiment: The synchronized G1-arrested cells are now ready for

downstream applications.

Protocol 2: Release from G1 Arrest
To study progression through the cell cycle, the synchronized cells must be released from the

arrest.

Materials:

Synchronized G1-arrested cell culture (from Protocol 1)

Fresh, pre-warmed YPD medium

Sterile water

Centrifuge

Procedure:

Harvest Cells: Pellet the G1-arrested cells by centrifugation at 3,000 rpm for 3 minutes.[9]

Wash Cells: Discard the supernatant containing Mating Factor α. Resuspend the cell pellet in

a volume of sterile water equal to the original culture volume to wash away residual

pheromone.

Repeat Wash: Pellet the cells again, discard the supernatant, and repeat the wash step. This

ensures complete removal of the Mating Factor α.[9]

Resuspend in Fresh Medium: Resuspend the final cell pellet in a fresh, pre-warmed volume

of YPD medium.

Resume Cell Cycle: Return the culture to the 30°C shaking incubator. The cells will now re-

enter the cell cycle synchronously. Samples can be taken at various time points to analyze

different phases of the cell cycle.

Visualizations: Pathways and Workflows
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Mating Factor α Signaling Pathway
The binding of Mating Factor α to the Ste2p receptor initiates a MAPK (mitogen-activated

protein kinase) cascade, leading to the activation of the transcription factor Ste12 and the cell

cycle inhibitor Far1.
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Caption: Mating Factor α signaling pathway in S. cerevisiae.

Experimental Workflow for Cell Synchronization
This diagram outlines the key steps for arresting and releasing yeast cells from G1 phase using

Mating Factor α.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15286812?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Grow MATa Culture
to Early Log Phase

2. Add Mating Factor α
(~5 µM for bar1Δ)

3. Incubate 90-120 min
for G1 Arrest

4. Verify Arrest
(Microscopy for 'shmoos')

5. Harvest & Wash Cells
(Centrifugation)

For Release

6. Resuspend in Fresh Medium
(Release from Arrest)

7. Collect Time Points for Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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